Product packaging for Quats 9(Cat. No.:CAS No. 7013-36-7)

Quats 9

Cat. No.: B12776916
CAS No.: 7013-36-7
M. Wt: 197.26 g/mol
InChI Key: IBMDQWXLGAOSCU-UHFFFAOYSA-N
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Description

Quats 9 is a specialized quaternary ammonium compound (quat) supplied for research applications. Quats are cationic surfactants recognized for their broad-spectrum antimicrobial efficacy . The positively charged nitrogen atom in their structure facilitates interaction with and disruption of negatively charged microbial cell membranes, leading to cell lysis and death . This mechanism provides activity against a wide array of microorganisms, including gram-positive and gram-negative bacteria, fungi, and enveloped viruses . In research settings, this compound is a valuable tool for studying disinfection kinetics, microbial resistance mechanisms such as efflux pumps and biofilm formation, and the development of novel antimicrobial formulations . It is also employed in industrial research, including the development of wood preservatives, fabric softeners, and algicides . Researchers should note that some bacterial species, including certain strains of MRSA, have developed resistance genes (e.g., qacA/B) that can reduce susceptibility to quats . This product is intended for laboratory research by qualified professionals and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO4S B12776916 Quats 9 CAS No. 7013-36-7

Properties

CAS No.

7013-36-7

Molecular Formula

C6H15NO4S

Molecular Weight

197.26 g/mol

IUPAC Name

2-hydroxy-3-(trimethylazaniumyl)propane-1-sulfonate

InChI

InChI=1S/C6H15NO4S/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3

InChI Key

IBMDQWXLGAOSCU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CS(=O)(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Efficacy

Quats 9 exhibits potent antimicrobial properties, making it valuable in:

  • Healthcare Settings : Used for disinfecting surgical instruments and surfaces to prevent infections. Studies have shown that QACs can effectively inactivate pathogens such as Staphylococcus aureus and SARS-CoV-2, with some formulations achieving over 99% efficacy within minutes of contact .
  • Food Industry : Employed for sanitizing surfaces and equipment in food processing to reduce microbial load and prevent foodborne illnesses .

Biocidal Applications

This compound is utilized in various biocidal formulations:

  • Surface Disinfectants : Effective against a broad spectrum of bacteria and viruses, making it suitable for cleaning public spaces, hospitals, and homes .
  • Agricultural Uses : Acts as a herbicide and pesticide, protecting crops from microbial threats while promoting plant health .
Application AreaSpecific Use CaseEfficacy/Notes
HealthcareSurgical instrument disinfectionEffective against pathogens like S. aureus
Food IndustrySurface sanitizationReduces microbial load in food processing
AgricultureHerbicides and pesticidesProtects crops from microbial threats
Personal Care ProductsAntiseptics and disinfectantsUsed in hand sanitizers and surface cleaners

Emerging Research Areas

Recent studies have begun exploring the broader implications of QAC exposure:

  • Toxicological Studies : Research indicates that chronic exposure to QACs may lead to adverse health effects such as inflammation, mitochondrial dysfunction, and disruption of cholesterol synthesis . A study found that QACs were present in the blood of 80% of participants tested, correlating with increased inflammatory markers .
  • Environmental Impact : Concerns about the ecological effects of QACs have emerged, particularly regarding their toxicity to aquatic organisms. Studies highlight that QACs can cause oxidative stress and disrupt cell membranes in aquatic life .

Hospital Disinfection Protocols

A case study conducted in a major hospital demonstrated the effectiveness of this compound-based disinfectants in reducing hospital-acquired infections (HAIs). The implementation of a stringent disinfection protocol using this compound resulted in a significant decrease in HAIs over six months.

Agricultural Field Trials

Field trials using this compound as a pesticide showed promising results in controlling fungal infections on crops. The trials indicated a reduction in disease incidence by up to 70%, showcasing its potential as an eco-friendly alternative to traditional chemical pesticides.

Safety Concerns and Regulatory Insights

Despite their efficacy, safety concerns regarding QACs persist:

  • Health Risks : Studies have linked QAC exposure to reproductive toxicity and developmental issues in animal models . The California Biomonitoring program has begun tracking QAC levels in human populations due to these concerns .
  • Environmental Regulations : Regulatory bodies are increasingly scrutinizing the use of QACs due to their potential ecological impacts, prompting calls for more comprehensive risk assessments .

Comparison with Similar Compounds

Ester Quats

  • Structure : Contain ester linkages (-COO-) in their alkyl chains, enabling enzymatic hydrolysis in aquatic environments .
  • Function : Effective bactericides and fungicides, with moderate stability in aqueous solutions.
  • Environmental Profile : Rapid biodegradability (60–90% degradation within 28 days under OECD 301 standards) reduces bioaccumulation risks. However, hydrolysis in sewage systems can release toxic intermediates .

Dialkyl Quats

  • Structure : Feature two long-chain alkyl groups directly bonded to nitrogen, enhancing membrane-disrupting activity but increasing hydrophobicity .
  • Function : Superior chemical stability and prolonged antimicrobial efficacy compared to ester quats.
  • Environmental Profile : Poor biodegradability (<30% degradation in 28 days) and high toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀: 0.5–2 mg/L) .

This compound

  • Structure : Hybrid design with shorter alkyl chains and polar substituents to balance stability and degradability.
  • Function : Broad-spectrum efficacy (log₁₀ reduction >5 against E. coli and S. aureus at 0.1% concentration) comparable to dialkyl quats.
  • Environmental Profile : Intermediate biodegradability (40–60% in 28 days) and lower acute aquatic toxicity (LC₅₀: 5–10 mg/L) .

Performance and Regulatory Considerations

Property Ester Quats Dialkyl Quats This compound
Antimicrobial Efficacy Moderate (log₁₀ ~4) High (log₁₀ >5) High (log₁₀ >5)
Chemical Stability Low (pH-sensitive) High Moderate
Biodegradability High (>90%) Low (<30%) Moderate (40–60%)
Aquatic Toxicity Moderate (LC₅₀: 2–5 mg/L) High (LC₅₀: 0.5–2 mg/L) Low (LC₅₀: 5–10 mg/L)
Regulatory Status EPA-approved (USA), EU Biocidal Products Regulation compliant Restricted in EU due to persistence Under review for EPA approval

Data derived from Migahed et al. (2016), WHO biosafety guidelines, and OECD biodegradability studies .

Key Findings:

Ester Quats : Prioritized in Europe and the U.S. for compliance with environmental regulations (e.g., REACH) due to hydrolyzable bonds, but their instability limits long-term storage .

Dialkyl Quats : Preferred in high-infection-risk settings (e.g., hospitals) for persistent efficacy, but face regulatory pushback due to ecological risks .

This compound : Emerges as a compromise, offering >99.9% pathogen inactivation within 5 minutes while meeting preliminary eco-toxicity thresholds. However, long-term ecotoxicological data remain sparse .

Q & A

How to formulate a focused research question for studying Quats 9?

A well-defined research question should align with the study’s objectives and adhere to the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For example: “How does this compound exposure (intervention) affect microbial resistance (outcome) in E. coli biofilms (population) compared to traditional disinfectants (comparison) over a 72-hour period (time)?” Methodological Tips :

  • Use neutral language to avoid bias .
  • Ensure alignment with broader research aims (e.g., antimicrobial efficacy) .

Q. What experimental design considerations are critical for initial this compound investigations?

Key factors include:

  • Variables : Control for concentration, temperature, and pH.
  • Replication : Use triplicate samples to ensure reproducibility .
  • Ethical Compliance : Address biosafety protocols for handling antimicrobial agents .

Q. Example Table 1: Experimental Parameters for this compound Efficacy Testing

ParameterRange TestedControl Group
Concentration0.1–5.0 mg/LSolvent-only
Exposure Time1–72 hoursUntreated biofilm
Temperature25°C, 37°CConstant 25°C

Q. How to ensure methodological rigor in this compound toxicity assessments?

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.
  • Blinding : Assign blinded analysts to reduce observer bias .
  • Data Triangulation : Combine spectrophotometric, microscopy, and viability assays .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data across studies?

Contradictions often arise from variability in experimental conditions (e.g., pH, organic load). Analytical Steps :

Meta-Analysis : Compare raw data from published studies to identify confounding variables .

Sensitivity Analysis : Test this compound under standardized conditions (e.g., ISO 20776-1 for antimicrobials) .

Error Evaluation : Quantify uncertainties in instrumentation (e.g., ±5% error in HPLC measurements) .

Q. Example Table 2: Contradictory Findings in this compound Studies

StudyConcentration (mg/L)Efficacy (%)Confounding Factor
A2.085High organic load
B2.062Low pH (4.5)

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

  • Non-linear Regression : Fit data to Hill or Log-Logistic models for EC50 estimation .
  • Multivariate Analysis : Use PCA to isolate variables affecting efficacy (e.g., temperature vs. concentration) .
  • Bayesian Inference : Predict resistance development under varying exposure scenarios .

Q. How to optimize analytical techniques for detecting this compound in complex matrices?

Methodology :

  • Sample Preparation : Solid-phase extraction (SPE) to remove interfering compounds .
  • Instrumentation : LC-MS/MS with MRM (Multiple Reaction Monitoring) for specificity .
  • Validation : Assess recovery rates (≥80%) and limit of detection (LOD < 0.01 mg/L) .

Q. Example Table 3: LC-MS/MS Parameters for this compound Detection

ParameterSetting
ColumnC18, 2.6 µm
Ionization ModeESI+
Transition (m/z)358 → 152
Collision Energy25 eV

Key Takeaways

  • Basic Research : Prioritize specificity, ethical compliance, and alignment with aims .
  • Advanced Research : Employ meta-analytical frameworks, advanced statistics, and optimized instrumentation .

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